

Purifying Recombinant Human Soluble Interleukin-24 (sIL-24) Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Apoptosis inducer 24*

Cat. No.: *B15568135*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of recombinant human soluble Interleukin-24 (sIL-24), a cytokine with promising anti-cancer properties. The following sections outline common expression systems, strategies for handling inclusion bodies, and a multi-step purification workflow to obtain high-purity, biologically active sIL-24.

Overview of sIL-24 Purification Strategies

Recombinant human sIL-24 is frequently expressed in *Escherichia coli* due to the system's rapid growth and high protein yields. However, this often results in the accumulation of the peptide in insoluble inclusion bodies.^{[1][2][3]} Therefore, a robust purification strategy must incorporate steps for inclusion body solubilization and protein refolding to achieve a bioactive conformation.

A typical purification workflow involves:

- Expression of sIL-24, often as a fusion protein to facilitate initial purification.
- Cell Lysis and Inclusion Body Isolation.
- Solubilization of inclusion bodies using denaturing agents.

- Refolding of the denatured peptide into its native structure.
- A multi-step Chromatographic Purification cascade, commonly involving affinity, ion-exchange, and size-exclusion chromatography.

The use of fusion tags such as Thioredoxin (Trx), Maltose-Binding Protein (MBP), Small Ubiquitin-related Modifier (SUMO), or a polyhistidine-tag (His-tag) is a common strategy to simplify the initial capture and purification of the recombinant protein.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following table summarizes representative quantitative data from various sIL-24 purification protocols. These values can serve as a benchmark for process development and optimization.

Expression System & Fusion Tag	Purification Method(s)	Yield	Purity	Reference
E. coli with MBP-SUMO-His6 tag	Nickel Affinity Chromatography	19 mg/L	~90%	[4]
E. coli with Thioredoxin (Trx) tag	Nickel Affinity Chromatography, TEV Protease Cleavage	~380 µg/mL	Not specified	[5]
E. coli with Thioredoxin (Trx) tag	Nickel Affinity Chromatography, Gel Filtration, Cation Exchange Chromatography	Not specified	>96% (refolded fusion protein), 98% (final rIL-24)	[2]

Experimental Protocols

This section provides detailed methodologies for the key stages of sIL-24 purification.

Protocol 1: Inclusion Body Solubilization and Refolding

This protocol is a critical step when sIL-24 is expressed as inclusion bodies in E. coli.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Cell pellet containing sIL-24 inclusion bodies
- Lysis Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0[1]
- Wash Buffer: 50 mM phosphate buffer, pH 7.4[1]
- Solubilization Buffer: 30 mM Tris-HCl, 6 M Urea, 1 mM EDTA, 100 mM GSH, pH 8.0[1]
- Refolding Buffer: 30 mM Tris-HCl, 3 M Urea, 2 mM GSSG, 20 mM GSH, 1 mM EDTA, pH 7.5[1]
- High-speed centrifuge

Procedure:

- Cell Lysis: Resuspend the wet cell pellet in lysis buffer. Disrupt the cells using a high-pressure homogenizer or sonication.[1]
- Inclusion Body Isolation: Centrifuge the cell lysate at 8,000-10,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.[1]
- Washing: Wash the inclusion body pellet twice with wash buffer to remove cellular debris.[1]
- Solubilization: Resuspend the washed inclusion bodies in solubilization buffer. Incubate at room temperature for 45 minutes with gentle agitation. Centrifuge at 10,000 x g for 30 minutes to remove any remaining insoluble material.[1]
- Refolding: Slowly dilute the solubilized protein into the refolding buffer (a 1:10 dilution is common). Incubate for 12 hours at 4°C with gentle stirring to allow for proper refolding.[1]
- Clarification: After refolding, adjust the pH if necessary and centrifuge at 10,000 x g for 20 minutes at 4°C to remove any aggregated protein.[1]

Protocol 2: Multi-Step Chromatographic Purification

This protocol describes a typical three-step chromatography process for purifying refolded sIL-24.

Affinity chromatography is a powerful initial capture step that provides high selectivity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) For His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) is commonly used.[\[8\]](#)

Materials:

- Clarified, refolded sIL-24 solution
- IMAC Column (e.g., Ni-NTA resin)
- Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5-40 mM Imidazole, pH 8.0[\[10\]](#)
- Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 50-100 mM Imidazole, pH 8.0
- Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250-500 mM Imidazole, pH 8.0

Procedure:

- Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
- Sample Loading: Load the clarified, refolded sIL-24 solution onto the column.
- Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound His-tagged sIL-24 with Elution Buffer, typically using a step gradient of increasing imidazole concentration.
- Fraction Collection: Collect fractions and analyze for the presence of sIL-24 using SDS-PAGE.

IEX separates proteins based on their net surface charge.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Depending on the isoelectric point (pI) of sIL-24 and the buffer pH, either anion-exchange (AEX) or cation-exchange (CEX) chromatography can be employed.[\[1\]](#)[\[2\]](#)

Materials:

- Pooled fractions from affinity chromatography
- IEX Column (e.g., Q Sepharose for AEX, SP Sepharose for CEX)[[1](#)]
- Equilibration Buffer (Low Salt): e.g., 20 mM Tris-HCl, pH 8.0
- Elution Buffer (High Salt): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0

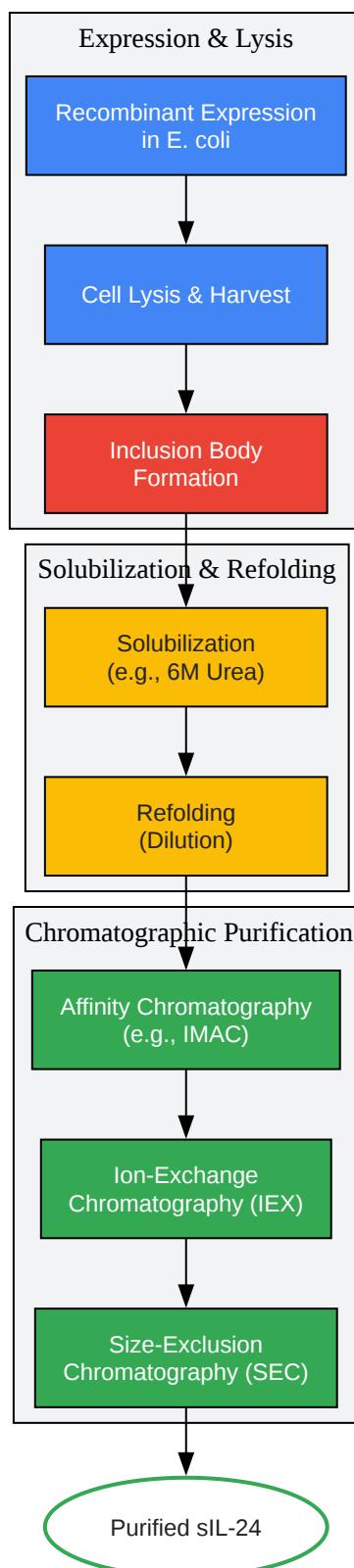
Procedure:

- Buffer Exchange: If necessary, exchange the buffer of the pooled fractions into the Equilibration Buffer using dialysis or a desalting column.
- Equilibration: Equilibrate the IEX column with 5-10 CV of Equilibration Buffer.
- Sample Loading: Load the buffer-exchanged sample onto the column.
- Washing: Wash the column with Equilibration Buffer until the UV absorbance returns to baseline.
- Elution: Elute the bound sIL-24 using a linear gradient of increasing salt concentration (0-100% Elution Buffer over 20 CV).
- Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing pure sIL-24.

SEC, also known as gel filtration, is the final polishing step to separate the monomeric sIL-24 from any remaining aggregates or smaller contaminants based on molecular size.[[16](#)][[17](#)][[18](#)][[19](#)][[20](#)]

Materials:

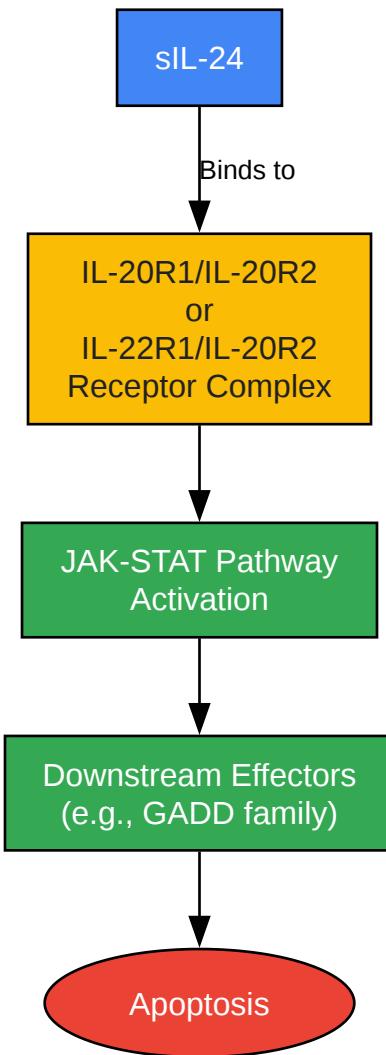
- Pooled fractions from IEX
- SEC Column (e.g., Superdex 75 or similar)


- SEC Buffer: A buffer suitable for the final application of sIL-24 (e.g., PBS, pH 7.4)

Procedure:

- Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.
- Sample Concentration: Concentrate the pooled IEX fractions to a small volume (typically <5% of the column volume).
- Sample Injection: Inject the concentrated sample onto the equilibrated SEC column.
- Isocratic Elution: Elute the sample with SEC Buffer at a constant flow rate.
- Fraction Collection: Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric sIL-24.

Visualizations


Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for recombinant sIL-24 purification from *E. coli*.

sIL-24 Pro-Apoptotic Signaling Pathway

Interleukin-24 can induce apoptosis in a wide range of cancer cells without harming normal cells.^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rroij.com [rroij.com]
- 2. Expression, purification, and characterization of recombinant human interleukin 24 in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, Purification, and Polyethylene Glycol Site-Specific Modification of Recombinant Human Interleukin 24 in *Escherichia coli* [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble expression, rapid purification, and characterization of human interleukin-24 (IL-24) using a MBP-SUMO dual fusion system in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. avantorsciences.com [avantorsciences.com]
- 7. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. purolite.com [purolite.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. Ion Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Size Exclusion Chromatography (SEC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- To cite this document: BenchChem. [Purifying Recombinant Human Soluble Interleukin-24 (sIL-24) Peptide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568135#techniques-for-purifying-recombinant-human-sil-24-peptide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com